

# Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Difluorobenzotrifluoride**

Cat. No.: **B1586452**

[Get Quote](#)

## Introduction

**2,3-Difluorobenzotrifluoride**, with the chemical formula  $C_7H_3F_5$  and CAS number 64248-59-5, is a significant fluorinated aromatic compound. Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unequivocal evidence of molecular structure and purity. This guide offers a comprehensive examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,3-Difluorobenzotrifluoride**. In the absence of a complete, publicly available dataset for this specific isomer, we will leverage established spectroscopic principles and comparative data from its close structural analog, 3,4-Difluorobenzotrifluoride, to provide a detailed and predictive analysis. This approach underscores the power of spectroscopic interpretation in modern chemical research and development.

## Molecular Structure and Properties

- Chemical Name: 1,2-Difluoro-3-(trifluoromethyl)benzene
- Synonyms: **2,3-Difluorobenzotrifluoride**
- CAS Number: 64248-59-5
- Molecular Formula:  $C_7H_3F_5$

- Molecular Weight: 182.09 g/mol
- Appearance: Colorless liquid[1]
- Boiling Point: 107-109 °C[1]
- Density: 1.39 g/cm<sup>3</sup>[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and carbon-fluorine framework of **2,3-Difluorobenzotrifluoride**. The presence of five fluorine atoms leads to complex but informative spectra, particularly in <sup>19</sup>F and <sup>13</sup>C NMR, due to heteronuclear and homonuclear couplings.

### Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum is expected to show three distinct signals for the aromatic protons, each split by neighboring protons and fluorine atoms. The chemical shifts and coupling constants can be predicted based on the electronic effects of the fluorine and trifluoromethyl substituents.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz | Assignment |
|--------------------------------|--------------|------------------------------|------------|
| ~ 7.2 - 7.4                    | Multiplet    | H-4                          |            |
| ~ 7.4 - 7.6                    | Multiplet    | H-5                          |            |
| ~ 7.1 - 7.3                    | Multiplet    | H-6                          |            |

### Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum will display seven signals, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted Chemical Shift (ppm) | Assignment               |
|--------------------------------|--------------------------|
| ~ 150 - 155 (dd)               | C-2 (C-F)                |
| ~ 145 - 150 (dd)               | C-3 (C-F)                |
| ~ 120 - 125 (q)                | C-CF <sub>3</sub>        |
| ~ 125 - 130                    | Aromatic CH              |
| ~ 120 - 125                    | Aromatic CH              |
| ~ 115 - 120                    | Aromatic CH              |
| ~ 130 - 135                    | C-1 (C-CF <sub>3</sub> ) |

The carbon of the CF<sub>3</sub> group is expected to show a quartet with a <sup>1</sup>JCF coupling constant of approximately 272 Hz.[2]

## Predicted <sup>19</sup>F NMR Spectral Data

<sup>19</sup>F NMR is highly sensitive to the local electronic environment.[3] We anticipate three signals: one for the CF<sub>3</sub> group and two for the aromatic fluorine atoms. The chemical shifts are referenced to CFCl<sub>3</sub>.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment       |
|--------------------------------|--------------|------------------|
| ~ -60 to -65                   | Singlet      | -CF <sub>3</sub> |
| ~ -135 to -145                 | Multiplet    | F-2              |
| ~ -140 to -150                 | Multiplet    | F-3              |

For comparison, the <sup>19</sup>F NMR spectrum of the isomeric 3,4-Difluorobenzotrifluoride shows signals for the aromatic fluorines and the trifluoromethyl group.[4]

## Experimental Protocol for NMR Spectroscopy

- Sample Preparation: A sample of **2,3-Difluorobenzotrifluoride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), and transferred to an NMR tube.

- Data Acquisition:  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Referencing: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane for  $^1\text{H}$  and  $^{13}\text{C}$  NMR, and  $\text{CFCl}_3$  for  $^{19}\text{F}$  NMR).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within the molecule. The spectrum of **2,3-Difluorobenzotrifluoride** will be characterized by strong C-F stretching vibrations and absorptions typical of a substituted benzene ring.

### Predicted IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity   | Assignment                             |
|--------------------------------|-------------|----------------------------------------|
| 3100 - 3000                    | Weak-Medium | Aromatic C-H stretch                   |
| 1620 - 1580                    | Medium      | Aromatic C=C stretch                   |
| 1520 - 1470                    | Medium      | Aromatic C=C stretch                   |
| 1350 - 1100                    | Strong      | C-F stretch (CF <sub>3</sub> and Ar-F) |
| 900 - 675                      | Strong      | Aromatic C-H out-of-plane bend         |

The IR spectrum of the parent molecule, benzotrifluoride, shows strong C-F stretching bands in the 1350-1100 cm<sup>-1</sup> region, which is consistent with the predictions for the difluoro-substituted derivative.[5]

## Experimental Protocol for IR Spectroscopy

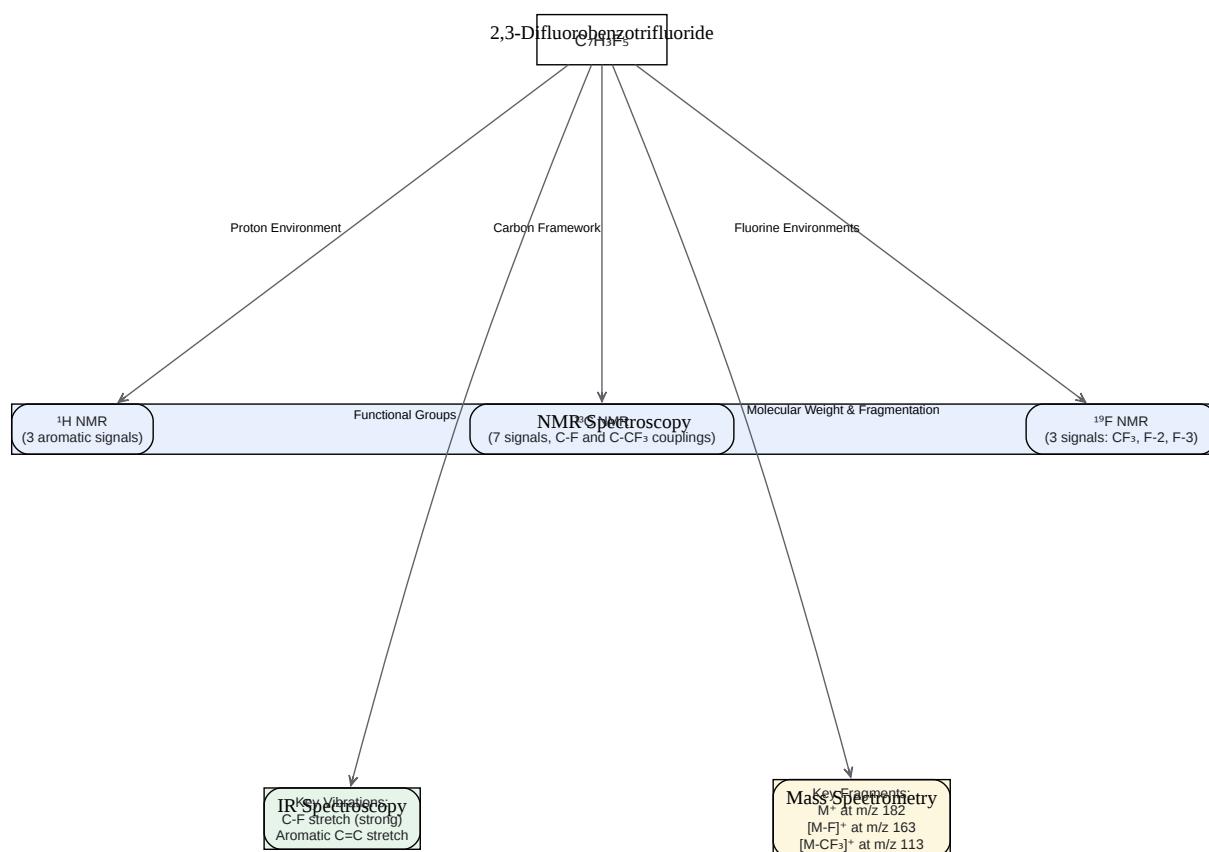
- Sample Preparation: For a liquid sample like **2,3-Difluorobenzotrifluoride**, the IR spectrum can be obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).

## Mass Spectrometry (MS)

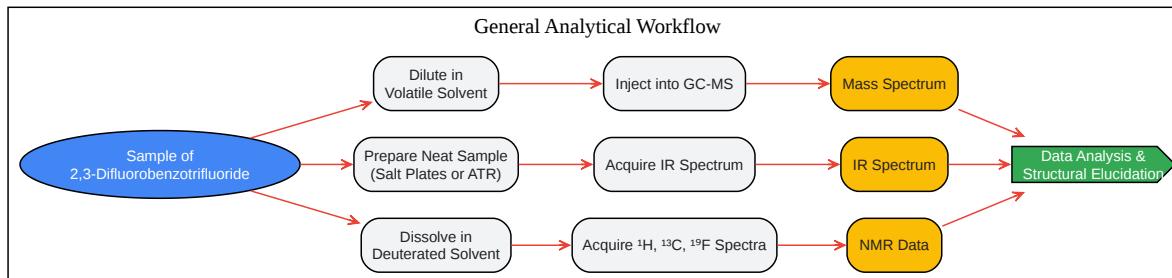
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

### Predicted Mass Spectrum

- Molecular Ion ( $M^+$ ): The mass spectrum is expected to show a strong molecular ion peak at  $m/z = 182$ , corresponding to the molecular weight of **2,3-Difluorobenzotrifluoride**.
- Key Fragmentation: A prominent fragment is expected at  $m/z = 163$ , resulting from the loss of a fluorine atom ( $[M-F]^+$ ). Another significant fragment would be at  $m/z = 113$ , corresponding to the loss of the  $CF_3$  group ( $[M-CF_3]^+$ ). The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of fluorine and the trifluoromethyl radical.<sup>[6]</sup>


For comparison, the GC-MS data for the isomeric 3,4-Difluorobenzotrifluoride shows a molecular ion peak at  $m/z$  182 and a significant fragment at  $m/z$  163.<sup>[4]</sup>

### Experimental Protocol for Mass Spectrometry


- Sample Introduction: A dilute solution of the compound in a volatile organic solvent is injected into a gas chromatograph coupled to a mass spectrometer (GC-MS).
- Ionization: The sample is typically ionized using electron impact (EI).
- Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

### Visualizing Spectroscopic Relationships

The following diagrams illustrate the key relationships between the molecular structure and the expected spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Overview of Spectroscopic Analysis of **2,3-Difluorobenzotrifluoride**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. colorado.edu [colorado.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Benzene, 1,2-difluoro-4-(trifluoromethyl)- | C7H3F5 | CID 602797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzene, (trifluoromethyl)- [webbook.nist.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Difluorobenzotrifluoride: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586452#spectroscopic-data-of-2-3-difluorobenzotrifluoride-nmr-ir-ms]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)